molecular formula C7H10N2O2 B1327158 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid CAS No. 1172566-04-9

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B1327158
CAS No.: 1172566-04-9
M. Wt: 154.17 g/mol
InChI Key: YJKALDLHVKUPBQ-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazole-3-carboxylic acid, while reduction can produce pyrazole-3-ethanol.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, they can inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1-ethyl-1H-pyrazol-3-yl)acetic acid include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from other pyrazole derivatives is its specific structure, which allows for unique interactions with biological targets. Its ethyl and acetic acid moieties contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(1-ethylpyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-9-4-3-6(8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKALDLHVKUPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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